molecular formula C17H13NO3 B4250718 N-[3-(4-oxochromen-3-yl)phenyl]acetamide

N-[3-(4-oxochromen-3-yl)phenyl]acetamide

Cat. No.: B4250718
M. Wt: 279.29 g/mol
InChI Key: MIOAPWZYSQVSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-oxochromen-3-yl)phenyl]acetamide is a compound that belongs to the class of chromones, which are oxygen-containing heterocyclic compounds. Chromones are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-oxochromen-3-yl)phenyl]acetamide typically involves the reaction of 3-formylchromone with aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the synthesis of chromone derivatives, including this compound, often employs green chemistry principles. Methods such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media are used to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-oxochromen-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(4-oxochromen-3-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the production of pigments, cosmetics, and laser dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-oxochromen-3-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit STAT5 protein and its diverse applications in various fields make it a compound of significant interest .

Properties

IUPAC Name

N-[3-(4-oxochromen-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11(19)18-13-6-4-5-12(9-13)15-10-21-16-8-3-2-7-14(16)17(15)20/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOAPWZYSQVSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-oxochromen-3-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-oxochromen-3-yl)phenyl]acetamide
Reactant of Route 3
N-[3-(4-oxochromen-3-yl)phenyl]acetamide
Reactant of Route 4
N-[3-(4-oxochromen-3-yl)phenyl]acetamide
Reactant of Route 5
N-[3-(4-oxochromen-3-yl)phenyl]acetamide
Reactant of Route 6
N-[3-(4-oxochromen-3-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.